molecular formula C13H16O2 B15260795 4-[2-(Propan-2-yl)phenyl]oxolan-3-one

4-[2-(Propan-2-yl)phenyl]oxolan-3-one

Cat. No.: B15260795
M. Wt: 204.26 g/mol
InChI Key: MHHXDPULIWVVGF-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yl)phenyl]oxolan-3-one is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . It is a member of the oxolanone family, characterized by a five-membered lactone ring fused to a phenyl group substituted with an isopropyl group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Propan-2-yl)phenyl]oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(Propan-2-yl)phenylacetic acid with an appropriate lactonization agent . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the oxolanone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Propan-2-yl)phenyl]oxolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(Propan-2-yl)phenyl]oxolan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yl)phenyl]oxolan-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Propan-2-yl)phenyl]oxolan-3-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and development.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2-propan-2-ylphenyl)oxolan-3-one

InChI

InChI=1S/C13H16O2/c1-9(2)10-5-3-4-6-11(10)12-7-15-8-13(12)14/h3-6,9,12H,7-8H2,1-2H3

InChI Key

MHHXDPULIWVVGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2COCC2=O

Origin of Product

United States

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